molecular formula C23H44O7 B12716648 alpha-D-Glucopyranoside, methyl, 6-hexadecanoate CAS No. 24583-16-2

alpha-D-Glucopyranoside, methyl, 6-hexadecanoate

Cat. No.: B12716648
CAS No.: 24583-16-2
M. Wt: 432.6 g/mol
InChI Key: SJKQXPHDQOGXOL-IFPLKCGESA-N
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Description

Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate is a chemical compound that belongs to the category of methylated glucose derivativesThis compound is a natural product found in various plants and is commonly used in scientific research as a non-metabolizable analog of glucose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, methyl, 6-hexadecanoate typically involves the methylation of glucose derivatives. One common method is the reaction of glucose with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form methyl alpha-D-glucopyranoside. This intermediate can then be esterified with hexadecanoic acid (palmitic acid) using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, methyl, 6-hexadecanoate involves its interaction with glucose transporters and enzymes involved in glucose metabolism. By mimicking the structure of glucose, it can inhibit the activity of these proteins, thereby affecting glucose uptake and utilization in cells. This property makes it a valuable tool in studying glucose-related cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl alpha-D-glucopyranoside: A closely related compound without the hexadecanoate ester group.

    Methyl beta-D-glucopyranoside: An isomer with a different configuration at the anomeric carbon.

    Methyl alpha-D-galactopyranoside: A similar compound with a different sugar moiety.

Uniqueness

Alpha-D-Glucopyranoside, methyl, 6-hexadecanoate is unique due to its esterification with hexadecanoic acid, which imparts distinct physicochemical properties and biological activities. This modification enhances its stability and allows for specific interactions with lipid membranes and proteins .

Properties

CAS No.

24583-16-2

Molecular Formula

C23H44O7

Molecular Weight

432.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23+/m1/s1

InChI Key

SJKQXPHDQOGXOL-IFPLKCGESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O

Origin of Product

United States

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